Cas no 2172489-07-3 (2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
- 2172489-07-3
- EN300-1625629
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- Inchi: 1S/C7H10FN3O2/c1-11-6(5(9)4-10-11)7(12)13-3-2-8/h4H,2-3,9H2,1H3
- InChI Key: LPLHZGNDSVKQJR-UHFFFAOYSA-N
- SMILES: FCCOC(C1=C(C=NN1C)N)=O
Computed Properties
- Exact Mass: 187.07570473g/mol
- Monoisotopic Mass: 187.07570473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 70.1Ų
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625629-0.05g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 0.05g |
$1308.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-0.1g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 0.1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-0.25g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 0.25g |
$1432.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-0.5g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 0.5g |
$1495.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-1.0g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 1g |
$1557.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-2.5g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 2.5g |
$3051.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-5.0g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 5g |
$4517.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-10.0g |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 10g |
$6697.0 | 2023-05-26 | ||
| Enamine | EN300-1625629-50mg |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1625629-100mg |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
2172489-07-3 | 100mg |
$867.0 | 2023-09-22 |
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Introduction to 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2172489-07-3)
2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, identified by its CAS number 2172489-07-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a fluoroethyl group, an amino group, and a carboxylate moiety, contribute to its unique chemical properties and make it a promising candidate for further exploration in drug discovery.
The fluoroethyl substituent in the molecule introduces a fluorine atom into the ethyl chain, which is known to enhance metabolic stability and binding affinity in many drug candidates. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate electronic properties, improve lipophilicity, and influence pharmacokinetic profiles. In the context of 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, the fluorine atom may play a crucial role in optimizing its interaction with biological targets, thereby enhancing its efficacy as a potential therapeutic agent.
The 4-amino group and the 1-methyl substituent further contribute to the compound's complexity and functionality. The amino group is a common pharmacophore in many active pharmaceutical ingredients (APIs) and serves as a hydrogen bond acceptor or donor, which is critical for receptor binding. The methyl group at the 1-position of the pyrazole ring can influence steric hindrance and electronic distribution, potentially affecting the compound's solubility and bioavailability.
The 5-carboxylate moiety in the molecule introduces a negatively charged group, which can enhance water solubility and interact with positively charged residues in biological targets. This feature is particularly relevant in drug design, as it can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, carboxylate groups are often involved in salt formation, which can be advantageous for formulation purposes.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of understanding the three-dimensional structure of molecules like 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Molecular modeling studies have shown that this compound can interact with various biological targets through multiple binding modes, suggesting its potential as a lead compound for developing novel therapeutics. For instance, preliminary docking studies have indicated that it may bind to enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or inflammatory bowel disease.
In addition to its structural attributes, 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has been studied for its potential role in modulating immune responses. Pyrazole derivatives are known to exhibit immunomodulatory effects, and the introduction of fluorine atoms can further enhance these properties. Recent research has demonstrated that fluorinated pyrazoles can inhibit the activity of certain enzymes involved in immune signaling pathways, thereby reducing inflammation and preventing autoimmune diseases.
The synthesis of 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoroethyl group efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis. The development of robust synthetic routes is essential for scaling up production and conducting further preclinical studies.
Preclinical studies have provided valuable insights into the pharmacological profile of 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. In vitro assays have shown that this compound exhibits moderate activity against several target enzymes and receptors relevant to human health. Notably, it has demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin synthesis and inflammation. These findings suggest that the compound may have therapeutic potential in treating inflammatory disorders.
Animal models have been utilized to evaluate the safety and efficacy of 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate further. Initial studies have shown that it exhibits low toxicity at tested doses and does not cause significant adverse effects on major organ systems. However, more comprehensive toxicological assessments are necessary before proceeding to human clinical trials. These studies will help determine safe dosage ranges and identify any potential long-term risks associated with chronic use.
The future direction of research on 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate includes exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic effects and help identify potential off-target interactions that could lead to adverse effects. Additionally, structure-based drug design approaches can be employed to optimize the molecule's potency and selectivity further.
Another area of interest is the development of novel analogs based on 2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate using combinatorial chemistry techniques. By systematically varying different functional groups within the molecule, researchers can generate libraries of compounds with diverse properties for high-throughput screening. This approach has been successful in identifying new drug candidates with improved pharmacological profiles compared to parent compounds.
In conclusion,2-fluoroethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2172489-07-3) represents a promising therapeutic agent with unique structural features that contribute to its biological activity. Its potential applications in treating inflammatory diseases highlight its significance as a lead compound for drug discovery efforts aimed at improving human health outcomes.
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